molecular formula C14H11F3N2O4S B6313149 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine CAS No. 1858256-95-7

2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine

Cat. No.: B6313149
CAS No.: 1858256-95-7
M. Wt: 360.31 g/mol
InChI Key: NKSJRLPDXJQGCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors and controlled temperature environments to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The trifluoromethyl group can be involved in reduction reactions to form different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play crucial roles in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biochemical effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-methylsulfonyl-diphenylamine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    6-Trifluoromethyl-4-methylsulfonyl-diphenylamine: Lacks the nitro group, affecting its reactivity and applications.

    2-Nitro-6-trifluoromethyl-diphenylamine: Lacks the methylsulfonyl group, leading to variations in its chemical behavior.

Uniqueness

2-Nitro-6-trifluoromethyl-4-methylsulfonyl-diphenylamine is unique due to the presence of all three functional groups (nitro, trifluoromethyl, and methylsulfonyl) on the diphenylamine backbone. This combination of groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-methylsulfonyl-2-nitro-N-phenyl-6-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4S/c1-24(22,23)10-7-11(14(15,16)17)13(12(8-10)19(20)21)18-9-5-3-2-4-6-9/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSJRLPDXJQGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])NC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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